tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-14-17-9-13(10-18-14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDLRUCOSCCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpyrimidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . The isocyanate derivative formed is then trapped to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrimidine moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate as a potential anticancer agent. Its structural similarity to known inhibitors of cancer-related pathways positions it as a candidate for further investigation.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) .
Case Study: CDK Inhibition
A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited potent inhibition of CDK9, a key regulator in cancer cell cycle progression. The compound showed nanomolar inhibition with significant selectivity over other kinases, indicating its therapeutic potential in cancer treatment .
Neuroprotective Effects
Mechanism of Neuroprotection
The compound has been evaluated for its neuroprotective properties against oxidative stress and neurodegenerative diseases. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Case Study: Protection Against Amyloid Beta Toxicity
In vitro studies revealed that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, a hallmark of Alzheimer’s disease. The results indicated a reduction in TNF-alpha levels and oxidative stress markers .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways relevant to various diseases.
Case Study: Acetylcholinesterase Inhibition
Compounds similar to this compound have been reported to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation. This property suggests potential applications in treating conditions like Alzheimer’s disease .
Antimicrobial Properties
Research indicates that pyrimidine derivatives can possess antimicrobial activity against various pathogens.
Case Study: Antibacterial Activity
A study demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylpyrimidine moiety may interact with hydrophobic pockets or aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate
- CAS Number : 1803597-71-8
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 285.34 g/mol
- Structure: Features a pyrimidine core substituted with a phenyl group at the 5-position and a tert-butyl carbamate-protected aminomethyl group at the 2-position ().
Applications :
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its carbamate group enhances stability during synthetic steps, while the pyrimidine-phenyl scaffold provides a platform for structure-activity relationship (SAR) studies .
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table compares this compound with five structurally related compounds:
Biological Activity
Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a tert-butyl carbamate moiety with a phenylpyrimidine derivative, suggesting various therapeutic applications. Understanding its biological activity is crucial for exploring its potential in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₂O₃. The structure comprises:
- Tert-butyl group : Enhances solubility and stability.
- Carbamate functional group : Known for its role in biological activity.
- Phenylpyrimidine moiety : Implicated in various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing pyrimidine rings exhibit a range of biological activities, including:
- Anticancer Activity : Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, impacting metabolic pathways.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : Binding to active sites or allosteric sites of target enzymes, inhibiting their activity.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors, thereby influencing cellular signaling pathways.
Research Findings
Several studies have investigated the biological activities associated with similar compounds:
Case Studies
- Neuroprotective Effects :
- Anticancer Activity :
- Another investigation focused on the anticancer properties of pyrimidine derivatives, revealing significant cytotoxic effects against various cancer cell lines, thus supporting the potential use of this compound in oncology .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Starting Materials : Tert-butyl carbamate and 5-(phenyl)pyrimidine derivative.
- Reaction Conditions : Conducted under basic conditions in an aprotic solvent like DMF or THF.
- Yield and Purity : High yields can be achieved with proper optimization of reaction parameters.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer : Always consult Safety Data Sheets (SDS) of structurally analogous compounds (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)carbamate) for hazard guidance. Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) and avoid dust formation .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Q. What synthetic strategies are effective for preparing tert-butyl N-[(heteroaryl)methyl]carbamates?
- Methodological Answer : A common approach involves:
Protection : Introduce the tert-butyl carbamate group via Boc-protection of an amine intermediate using di-tert-butyl dicarbonate (Boc₂O) in THF or DCM .
Coupling : Perform nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the pyrimidine-phenyl moiety. For example, describes regioselective alkylation of pyrimidine derivatives using tert-butyl carbamate intermediates .
Deprotection : Use TFA or HCl in dioxane to remove the Boc group if further functionalization is required .
- Critical Parameters : Monitor reaction pH (avoid strong bases that hydrolyze carbamates) and optimize stoichiometry to minimize byproducts .
Advanced Research Questions
Q. How can competing reaction pathways during pyrimidine alkylation be mitigated in tert-butyl carbamate synthesis?
- Methodological Answer : Competing N- vs. O-alkylation in pyrimidine systems can be addressed by:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to favor N-alkylation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as shown in the synthesis of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
Q. What crystallographic techniques are optimal for resolving structural ambiguities in tert-butyl carbamates?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve light atoms (C, N, O). For example, utilized synchrotron radiation for tert-butyl derivatives .
- Refinement : Apply SHELXL for least-squares refinement and SHELXD for phase determination. highlights SHELX’s robustness for small-molecule structures, even with twinned data .
- Validation : Cross-check hydrogen-bonding networks and torsion angles against Cambridge Structural Database (CSD) entries .
Q. How should conflicting spectroscopic data (e.g., NMR vs. computational) be analyzed for carbamate derivatives?
- Methodological Answer :
- Experimental Validation : Acquire ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) and compare with PubChem or NIST reference data . For example, validated tert-butyl carbamate derivatives via 2D NMR (HSQC, HMBC) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and IR spectra. Discrepancies >0.5 ppm (NMR) or 20 cm⁻¹ (IR) suggest structural reassessment .
- Contradiction Resolution : If experimental/computational data conflict, re-evaluate sample purity (via TLC or melting point) or consider dynamic effects (e.g., rotamers in solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
